Product packaging for 5-Methyl-2-(piperazin-1-yl)benzonitrile(Cat. No.:CAS No. 1211529-31-5)

5-Methyl-2-(piperazin-1-yl)benzonitrile

Cat. No.: B572491
CAS No.: 1211529-31-5
M. Wt: 201.273
InChI Key: NLEPTNIELHABDX-UHFFFAOYSA-N
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Description

5-Methyl-2-(piperazin-1-yl)benzonitrile is a versatile chemical scaffold in medicinal chemistry research, particularly in the development of novel antiviral and anticancer therapeutics. Its core structure, featuring a benzonitrile moiety linked to a piperazine ring, is recognized as a privileged pharmacophore in drug discovery.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B572491 5-Methyl-2-(piperazin-1-yl)benzonitrile CAS No. 1211529-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-2-3-12(11(8-10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEPTNIELHABDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40682162
Record name 5-Methyl-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211529-31-5
Record name 5-Methyl-2-(piperazin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40682162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 5 Methyl 2 Piperazin 1 Yl Benzonitrile

Established Synthetic Routes for Related Piperazinylbenzonitrile Scaffolds

The construction of the piperazinylbenzonitrile core can be achieved through several reliable and well-documented synthetic methodologies. These approaches offer flexibility in starting materials and allow for the introduction of various substituents on both the aromatic ring and the piperazine (B1678402) moiety.

Nucleophilic Aromatic Substitution Reactions on Halobenzonitriles with Piperazine Derivatives

One of the most direct and widely employed methods for the synthesis of 2-(piperazin-1-yl)benzonitrile derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halogen atom (commonly fluorine or chlorine) from an activated aromatic ring by a piperazine derivative. The cyano group at the meta-position to the leaving group in a precursor like 2-chloro-5-methylbenzonitrile (B1589904) activates the ring towards nucleophilic attack.

The reaction mechanism proceeds through a two-step addition-elimination process, forming a negatively charged Meisenheimer complex as an intermediate. rsc.org The rate of reaction is influenced by the nature of the leaving group (F > Cl > Br > I) and the presence of electron-withdrawing groups on the aromatic ring. nih.gov For the synthesis of 5-Methyl-2-(piperazin-1-yl)benzonitrile, the reaction would involve heating 2-chloro-5-methylbenzonitrile or 2-fluoro-5-methylbenzonitrile (B33194) with piperazine, often in the presence of a base and a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) or toluene. nih.gov

A study on the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles demonstrated the effectiveness of this approach, where piperazinylation of a fluorinated aromatic precursor was achieved in good yields. nih.gov This highlights the general applicability of SNAr reactions for constructing such scaffolds.

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

Starting MaterialNucleophileSolventBaseTemperatureYield
2-Chloro-5-methylbenzonitrilePiperazineDMSOK₂CO₃120-150 °CGood
2-Fluoro-5-methylbenzonitrilePiperazineTolueneEt₃NRefluxHigh
5-chloro-4-fluoro-2-nitrophenolSubstituted phenyl N-piperazineToluene/Chlorobenzene-RefluxUp to 83% nih.gov

Reductive Amination Strategies for Piperazine Ring Formation or Substitution

Reductive amination is a versatile and powerful tool for the formation of C-N bonds and is frequently used in the synthesis of substituted piperazines. rsc.org This two-step process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. rsc.org Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the initial carbonyl compound. rsc.org

This methodology can be applied in several ways to access derivatives of this compound. For instance, a pre-formed piperazinylbenzonitrile can be N-alkylated via reductive amination with an aldehyde or ketone. Alternatively, the piperazine ring itself can be constructed in a stepwise manner using intramolecular reductive amination strategies. A one-pot tandem reductive amination-transamidation-cyclization has been successfully employed to produce substituted piperazin-2-ones, demonstrating the utility of this approach in building complex heterocyclic systems. nih.govnih.gov

Table 2: Key Features of Reductive Amination in Piperazine Synthesis

Reaction TypeKey ReactantsReducing AgentKey Outcome
N-AlkylationPiperazine derivative, Aldehyde/KetoneNaBH(OAc)₃Introduction of a substituent on the piperazine nitrogen.
Ring FormationDiamine precursor, Dicarbonyl compoundNaBH₃CNConstruction of the piperazine ring.
Tandem CyclizationN-(2-oxoethyl)amide, α-amino esterNaBH(OAc)₃Formation of a piperazinone ring. nih.govnih.gov

Palladium-Catalyzed Coupling Reactions for Aryl-Piperazine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable for the formation of aryl-nitrogen bonds. epa.gov This method offers a powerful alternative to traditional SNAr reactions, especially for less activated aryl halides or when milder reaction conditions are required. The reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a Buchwald-Hartwig approach would involve the coupling of 2-halo-5-methylbenzonitrile with piperazine. The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), ligand (e.g., BINAP, XPhos), and base (e.g., Cs₂CO₃ or NaOtBu) is crucial for achieving high yields and good functional group tolerance. epa.govnih.gov Research on the synthesis of chiral piperazinyl benzonitriles has demonstrated the successful application of the Buchwald-Hartwig reaction using Pd₂(dba)₃ and BINAP as the catalytic system. nih.gov

Table 3: Typical Components of a Buchwald-Hartwig Amination for Piperazinylbenzonitrile Synthesis

ComponentExamplesRole
Palladium PrecatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandBINAP, XPhos, t-BuXPhosStabilizes the palladium center and facilitates the catalytic cycle. epa.gov
BaseCs₂CO₃, NaOtBu, K₃PO₄Promotes the deprotonation of the amine and facilitates the reductive elimination step.
Aryl Halide/Triflate2-Bromo-5-methylbenzonitrileThe electrophilic coupling partner.
AminePiperazineThe nucleophilic coupling partner.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient route to complex molecules. bldpharm.com The Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions are prominent examples of MCRs that can be utilized to construct diverse piperazine-containing scaffolds. bldpharm.com

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. bldpharm.com By employing a diamine like piperazine, it is possible to generate complex, substituted piperazine derivatives in a single step. A "split-Ugi" approach has been developed for bis-secondary diamines like piperazine, allowing for regiochemical desymmetrization of the piperazine core. rsc.org

The GBB reaction is another powerful MCR for the synthesis of fused imidazole (B134444) systems, and it has been shown that poorly reactive 5-piperazin-1-yl-1,3,4-thiadiazol-2-amines can be utilized as substrates in a TMSCl-promoted GBB-type reaction to generate complex heterocyclic systems.

Advanced Synthetic Approaches for Targeted Structural Modifications

Beyond the initial construction of the piperazinylbenzonitrile scaffold, advanced synthetic methods are employed to introduce specific structural features, such as chirality, which can be crucial for biological activity.

Stereoselective Synthesis for Chiral Derivatives

The introduction of stereocenters into the piperazine ring of this compound can lead to chiral derivatives with potentially unique pharmacological profiles. Several strategies can be employed to achieve stereocontrol in the synthesis of such compounds.

One approach involves the use of a chiral starting material, such as a chiral diamine, which can then be elaborated to form the desired piperazinylbenzonitrile. Another strategy is the diastereoselective alkylation of a pre-existing chiral piperazine derivative. For instance, a patent describes the stereoselective alkylation of chiral 2-methyl-4-protected piperazines.

Furthermore, catalytic asymmetric synthesis offers a powerful tool for the enantioselective construction of chiral piperazines. This can involve the use of chiral catalysts to control the stereochemical outcome of a key bond-forming reaction. For example, the stereoselective synthesis of chiral methyl-substituted aryl piperazinium compounds has been achieved through a Buchwald-Hartwig reaction using a chiral BINAP ligand, followed by quaternization. nih.gov This demonstrates that the aryl-piperazine bond formation can be rendered stereoselective.

Research into the synthesis of stereochemically diverse chiral piperazines has also highlighted methods such as the Smiles rearrangement followed by a late-stage Michael addition to construct the piperazine ring with defined stereochemistry. These advanced methodologies provide access to a wide range of enantiomerically pure or enriched piperazinylbenzonitrile derivatives for further investigation.

Table 4: Strategies for Stereoselective Synthesis of Chiral Piperazinyl Derivatives

StrategyDescriptionKey Example/Concept
Chiral Pool SynthesisUtilization of readily available chiral starting materials.Synthesis starting from chiral amino acids or diamines.
Diastereoselective AlkylationAlkylation of a chiral piperazine precursor where the existing stereocenter directs the stereochemical outcome of the reaction.Stereoselective alkylation of chiral 2-methyl-4-protected piperazines.
Catalytic Asymmetric SynthesisUse of a chiral catalyst to induce enantioselectivity in a key reaction step.Buchwald-Hartwig amination with a chiral ligand like BINAP to create a chiral piperazinylbenzonitrile. nih.gov
Chiral Auxiliary-Mediated SynthesisTemporary attachment of a chiral auxiliary to guide a stereoselective transformation.Not specifically found for this scaffold in the provided context, but a general strategy in asymmetric synthesis.

Enabling Technologies in Organic Synthesis

Modern organic synthesis is increasingly benefiting from enabling technologies that offer advantages in terms of efficiency, safety, and scalability. While specific applications of these technologies to the synthesis of this compound are not extensively documented in publicly available literature, their use in the synthesis of related benzonitriles and heterocyclic compounds suggests their potential applicability.

Flow Chemistry:

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis. Reactions are carried out in a continuously flowing stream within a network of tubes or microreactors. This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. For the synthesis of piperazinyl-substituted aromatics, flow chemistry can facilitate rapid and efficient screening of reaction conditions and can be readily scaled up for larger-scale production. A key advantage is the enhanced heat and mass transfer, which can be beneficial for the nucleophilic aromatic substitution reactions often used to prepare these compounds. The use of packed-bed reactors containing a solid-supported base or catalyst can also simplify product purification.

Automated Synthesis:

Automated synthesis platforms have revolutionized the process of drug discovery and development by enabling the rapid synthesis of large libraries of compounds for biological screening. These systems can perform multi-step reaction sequences with minimal manual intervention, significantly accelerating the optimization of synthetic routes and the exploration of structure-activity relationships (SAR). In the context of this compound and its derivatives, an automated platform could be programmed to systematically vary the substituents on the piperazine ring or the benzonitrile (B105546) core, allowing for the efficient generation of a diverse set of analogs.

Interactive Table: Potential Applications of Enabling Technologies in the Synthesis of this compound

TechnologyPotential Advantages for SynthesisKey Considerations
Flow Chemistry Enhanced heat and mass transfer, improved safety for exothermic reactions, precise control over reaction parameters, potential for in-line purification, and ease of scalability.Initial setup cost, potential for clogging with solid byproducts, and requirement for soluble reagents.
Automated Synthesis High-throughput synthesis of analogs, rapid optimization of reaction conditions, and reduced manual labor.Requires robust and well-understood reaction chemistry, initial investment in instrumentation, and specialized programming skills.

Methodologies for the Preparation of Key Intermediates (e.g., Methylated Benzonitrile Precursors)

The synthesis of this compound is critically dependent on the availability of suitable methylated benzonitrile precursors. These precursors are typically activated towards nucleophilic aromatic substitution by the presence of a good leaving group, most commonly a halogen, at the 2-position of the benzonitrile ring.

The most common precursors for the synthesis of the target compound are 2-halo-5-methylbenzonitriles, with 2-fluoro-5-methylbenzonitrile and 2-chloro-5-methylbenzonitrile being the most frequently utilized. The choice of the halogenated precursor often depends on a balance between reactivity and cost. Fluoro-substituted aromatic compounds are generally more reactive towards nucleophilic aromatic substitution due to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack. google.com

Synthesis of 2-Fluoro-5-methylbenzonitrile:

Several synthetic routes to 2-fluoro-5-methylbenzonitrile have been reported. A common method involves the Sandmeyer reaction, starting from 2-amino-5-methylbenzonitrile (B1267719). This process typically involves diazotization of the amino group followed by treatment with a fluoride (B91410) source. Another approach is the halogen exchange (Halex) reaction, where a less reactive halogen, such as chlorine or bromine, is replaced by fluorine using a fluoride salt.

Synthesis of 2-Chloro-5-methylbenzonitrile:

2-Chloro-5-methylbenzonitrile can also be prepared through various synthetic strategies. One common method is the direct chlorination of p-tolunitrile, although this can sometimes lead to issues with regioselectivity. Alternatively, it can be synthesized from 2-amino-5-methylbenzonitrile via the Sandmeyer reaction using a chloride source.

Interactive Table: Key Methylated Benzonitrile Precursors

PrecursorTypical Synthetic RoutesKey Features
2-Fluoro-5-methylbenzonitrile Sandmeyer reaction of 2-amino-5-methylbenzonitrile; Halogen exchange from other 2-halo-5-methylbenzonitriles.High reactivity towards nucleophilic aromatic substitution due to the electron-withdrawing nature of fluorine.
2-Chloro-5-methylbenzonitrile Sandmeyer reaction of 2-amino-5-methylbenzonitrile; Direct chlorination of p-tolunitrile.Generally less reactive than the fluoro analog but often more cost-effective.

Structure Activity Relationship Sar and Medicinal Chemistry of 5 Methyl 2 Piperazin 1 Yl Benzonitrile Derivatives

Exploration of Substituent Effects on Biological Activity and Target Engagement

The biological activity of derivatives based on the 5-methyl-2-(piperazin-1-yl)benzonitrile core is highly sensitive to the nature and position of various substituents. Researchers have systematically altered different parts of the molecule to probe the chemical space and optimize interactions with biological targets.

The benzonitrile (B105546) portion of the lead structure is a key pharmacophoric element, and its modification has significant consequences for biological activity. The nitrile group (C≡N) and the methyl group are critical for tuning the electronic and steric properties of the molecule.

Research into related structures, such as 2-(piperazin-1-yl)methyl-benzonitrile (PMBN), has shown that the benzonitrile group is a crucial anchor. nih.gov Modifications often focus on the substituents on the benzene (B151609) ring. For instance, the introduction of electron-donating groups on the benzene ring has been shown to result in better antibacterial activities in some piperazine-containing compounds. nih.gov Conversely, the presence of electron-withdrawing groups can also be beneficial, depending on the target. In the development of certain antitumor agents, the substitution of halogen atoms, particularly fluorine, on the benzene ring significantly enhanced activity. nih.gov

The nitrile group itself is a key interaction point. In some contexts, it can be replaced by other hydrogen bond acceptors or isosteres to modulate potency and physicochemical properties. Studies on related benzonitrile N-(p-nitrophenyl)imide reactions show that substituent effects can dictate the orientation of chemical reactions and the formation of new heterocyclic systems, such as 1,2,4-triazoles, highlighting the electronic sensitivity of this part of the molecule. rsc.org

The piperazine (B1678402) ring is a highly versatile scaffold in drug discovery, often used to connect different pharmacophoric groups or to improve the pharmacokinetic properties of a molecule. nih.gov The secondary amine of the piperazine in the parent compound provides a convenient handle for introducing a wide array of substituents (N-substituents).

N-Aryl Modifications: The addition of aryl groups to the distal nitrogen of the piperazine ring is a common strategy. nih.gov These aryl groups can form important interactions, such as pi-stacking or hydrophobic interactions, with the target protein. In a series of 5-HT1A receptor agonists, arylpiperazine derivatives were synthesized and showed high affinity and selectivity. nih.gov The nature of the aromatic system (e.g., phenyl, naphthyl) and its substitution pattern can dramatically influence potency and selectivity. nih.govmedchem-ippas.eu

N-Alkyl and N-Acyl/Sulfonyl Modifications: Attaching alkyl, acyl, or sulfonyl groups is another key optimization strategy. In the development of Zika virus (ZIKV) entry inhibitors, N-phenylsulfonyl substituted 2-(piperazin-1-yl)methyl-benzonitrile derivatives were investigated. nih.gov One such derivative, compound 24 , showed antiviral activity comparable to the initial hit compound but with superior oral availability. nih.gov This demonstrates that the N-substituent can be used to fine-tune not just potency but also drug-like properties. Similarly, N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide derivatives have been explored as inhibitors of the glycine (B1666218) transporter-1 (GlyT-1). researchgate.net

The choice of substituent can also impact selectivity. For certain sigma-1 receptor ligands, introducing a phenyl residue in the N-4 substituent was found to be favorable for high affinity. nih.gov

Table 1: Effect of N-Substitutions on Piperazine Derivatives
Compound ClassN-Substitution TypeKey FindingTarget/ActivityReference
2-(piperazin-1-yl)methyl-benzonitrile (PMBN) DerivativesN-PhenylsulfonylComparable antiviral activity to hit compound with improved oral availability.Zika Virus Entry Inhibition nih.gov
ArylpiperazinesN-Aryl (e.g., Naphthyl)High affinity and selectivity as agonists.5-HT1A Receptor nih.gov
(Piperazin-2-yl)methanolsN-4 Benzyl substituentsp-Methoxybenzyl substitution led to the highest affinity (Ki=12.4 nM).Sigma-1 Receptor nih.gov
Benzamide (B126) DerivativesN-PropylsulfonylActive as inhibitors.Glycine Transporter-1 (GlyT-1) researchgate.net

In a series of sigma receptor ligands, elongation of an alkyl tether between a piperazine core and a methoxyphenyl group generally improved selectivity for sigma-1 receptors over 5-HT(2B) receptors. nih.gov For example, N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine was identified as a potent and selective sigma-1 ligand. nih.gov This suggests that the linker's length is crucial for achieving the optimal orientation of the pharmacophoric groups within the receptor's binding pocket.

In the case of 2-(piperazin-1-yl)methyl-benzonitrile derivatives, the "linker" is a simple methylene (B1212753) (-CH2-) bridge. nih.gov Even this simple bridge can be part of a larger, more constrained system. For instance, incorporating the piperazine into a bicyclic structure can restrict conformational flexibility, which can lead to an increase in potency and selectivity by reducing the entropic penalty upon binding.

Lead Generation and Optimization Strategies in Drug Discovery

The journey from an initial concept to a viable drug candidate involves several stages, including the identification of a "lead" compound and its subsequent optimization. ijddd.com Derivatives of this compound have featured in such drug discovery campaigns.

High-throughput screening (HTS) allows for the rapid testing of large compound libraries to identify "hits"—compounds that show activity against a specific biological target. embopress.org These initial hits often have modest potency and suboptimal drug-like properties, requiring a "hit-to-lead" optimization process to improve them. rsc.orgnih.gov

For example, in a campaign to find new antimalarial agents, a novel imidazolopiperazine scaffold was identified from a GNF compound library via a cell-based proliferation assay. nih.gov The initial hits, while active, required optimization. By modifying an amino acid side chain on the core structure, potency was improved. Replacing a chiral center with an α-methylalanine derivative not only retained decent activity (20 nM) but also removed a potential metabolic liability. nih.gov This process of iterative synthesis and testing is characteristic of hit-to-lead progression.

Table 2: Example of Hit-to-Lead Optimization of Imidazolopiperazines
CompoundModificationActivity (IC50 vs. P. falciparum)Key ImprovementReference
Hit Compound 1aInitial Hit~80 nMStarting point for optimization. nih.gov
Compound 5Installation of a glycine group~20 nM (4-fold improvement)Increased potency. nih.gov
Compound 11α-methylalanine derivative20 nMRemoved chiral center and potential metabolic soft spot. nih.gov

Rational, or structure-based, drug design uses knowledge of the biological target's structure and binding site to guide the design of more potent and selective inhibitors. nih.govnih.gov This approach is often computer-aided and complements HTS.

One powerful technique is fragment-based lead discovery (FBLD), where small, low-affinity "fragments" that bind to the target are identified and then grown or merged into more potent lead compounds. rsc.org Computational tools like molecular docking can predict how a designed molecule will bind to its target, helping to prioritize which compounds to synthesize. rsc.org For example, in the design of 5-HT1A receptor agonists, a computational model of the receptor-ligand interaction was used to design a series of arylpiperazines with high affinity and selectivity. nih.gov

Another key aspect of rational design is multiparametric optimization, where chemists aim to simultaneously improve multiple properties, such as potency, selectivity, solubility, and metabolic stability. nih.gov This often involves a "molecular hybridization" approach, combining pharmacophores from different known active molecules into a single new scaffold. researchgate.net For instance, a rational design approach was used to create GlyT-1 inhibitors by tethering secondary benzamide and sulfonamide moieties together in a specific spatial arrangement. researchgate.net This strategy led to the identification of potent inhibitors with in vivo activity.

Combinatorial Chemistry and Library Synthesis for SAR Expansion

The exploration of the chemical space around the this compound scaffold is crucial for expanding the structure-activity relationship (SAR) and identifying derivatives with enhanced potency and optimized pharmacokinetic profiles. Combinatorial chemistry and parallel synthesis are powerful strategies to achieve this by rapidly generating large and diverse libraries of analogs. These approaches allow for systematic modifications at key positions of the molecule, primarily on the piperazine ring and the phenyl ring.

A common strategy for the library synthesis of derivatives based on a core scaffold like 2-(piperazin-1-yl)benzonitrile involves a divergent synthetic route. This often starts with the core scaffold, this compound, which can be synthesized and then elaborated in a parallel fashion. The secondary amine of the piperazine ring is a key handle for diversification. A library of derivatives can be generated through N-acylation, N-alkylation, N-arylation, or reductive amination reactions. nih.gov

For instance, a library of N-substituted analogs can be synthesized by reacting this compound with a diverse set of building blocks such as carboxylic acids (to form amides), sulfonyl chlorides (to form sulfonamides), aldehydes or ketones (via reductive amination), and aryl halides (via Buchwald-Hartwig or Ullmann coupling). rsc.org Solid-phase organic synthesis (SPOS) can also be employed, where the piperazine-containing scaffold is attached to a resin, allowing for the use of excess reagents and simplified purification. mdpi.com

A representative library synthesis approach is outlined below:

Scheme 1: Parallel Synthesis of a Library of N-Substituted this compound Derivatives

Step 1: Synthesis of the Core Scaffold: Preparation of this compound.

Step 2: Diversification at the N-4 Position of the Piperazine Ring:

Amide Library: Parallel acylation with a library of diverse carboxylic acids using coupling agents like HATU or HBTU.

Sulfonamide Library: Reaction with a variety of sulfonyl chlorides in the presence of a base.

N-Alkyl Library: Reductive amination with a collection of aldehydes and ketones using reducing agents like sodium triacetoxyborohydride (B8407120).

N-Aryl Library: Palladium-catalyzed coupling with an array of aryl halides.

This systematic approach allows for the exploration of the impact of various substituents on the biological activity of the resulting compounds. The generated libraries are then screened in high-throughput assays to identify initial hits and establish SAR trends.

The following table illustrates a hypothetical subset of a combinatorial library based on the this compound scaffold, showcasing the diversity that can be achieved.

Compound IDR Group (at N-4 of Piperazine)Synthesis Method
A-1 BenzoylAcylation
A-2 4-ChlorobenzoylAcylation
A-3 4-MethoxybenzoylAcylation
B-1 PhenylsulfonylSulfonylation
B-2 4-ToluenesulfonylSulfonylation
C-1 BenzylReductive Amination
C-2 4-FluorobenzylReductive Amination
D-1 PhenylBuchwald-Hartwig Coupling
D-2 4-PyridylBuchwald-Hartwig Coupling

This table is a representative example of how a combinatorial library could be structured.

Molecular Recognition Principles Governing Ligand-Target Interactions

The interaction of this compound derivatives with their biological targets is governed by a set of molecular recognition principles, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The specific nature of these interactions depends on the topology and chemical environment of the target's binding site. Molecular docking studies on analogous piperazine-containing compounds have provided valuable insights into these recognition patterns. nih.govnih.gov

The 2-(piperazin-1-yl)benzonitrile moiety itself presents several key features for molecular recognition:

Piperazine Ring: The piperazine ring can adopt a chair conformation and its nitrogen atoms can act as hydrogen bond acceptors. The nitrogen at the 4-position, when substituted, can introduce a variety of functional groups that can engage in specific interactions with the target protein.

Benzonitrile Group: The nitrile group is a potent hydrogen bond acceptor. The phenyl ring can participate in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The methyl group at the 5-position can contribute to hydrophobic interactions and influence the orientation of the phenyl ring within the binding site.

Molecular modeling studies of similar 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives targeting the Hepatitis C Virus (HCV) E1 protein have shown that the benzonitrile moiety can be oriented towards the solvent-exposed region, while the substituted piperazine ring extends into a hydrophobic pocket of the protein. nih.gov

In studies of piperazine derivatives as carbonic anhydrase inhibitors, the sulfonamide group, when present, coordinates with the zinc ion in the active site, and the piperazine and attached aromatic rings form interactions with nearby amino acid residues. nih.gov Similarly, as thymidine (B127349) phosphorylase inhibitors, piperazine analogs have been shown to form strong hydrogen bonding networks with active site residues. nih.gov

A hypothetical binding model for a this compound derivative in a generic kinase binding site is presented below, illustrating the key potential interactions.

Table of Potential Molecular Interactions:

Moiety of LigandPotential InteractionInteracting Residues in Target Protein (Example)
Nitrile Group Hydrogen Bond AcceptorBackbone NH of a hinge region residue (e.g., Alanine)
Phenyl Ring π-π Stacking, Hydrophobic InteractionsAromatic residues (e.g., Phenylalanine, Tyrosine)
5-Methyl Group Hydrophobic InteractionHydrophobic pocket lined with aliphatic residues (e.g., Leucine, Valine)
Piperazine N-1 Hydrogen Bond AcceptorDonor residue (e.g., Serine, Threonine)
Piperazine N-4 Substituent (R) Hydrogen Bonding, Hydrophobic, or Electrostatic InteractionsVaries depending on the nature of R and the binding site topology

This table illustrates the general principles of molecular recognition and provides hypothetical examples of interacting residues.

The understanding of these molecular recognition principles is instrumental in the structure-based design of new, more potent, and selective inhibitors based on the this compound scaffold.

Preclinical Biological Activity and Mechanisms of Action of 5 Methyl 2 Piperazin 1 Yl Benzonitrile Analogs

In Vitro Pharmacological Profiling and Target Engagement Studies

The versatility of the arylpiperazine scaffold, a core component of 5-Methyl-2-(piperazin-1-yl)benzonitrile, has led to its exploration across a wide range of central nervous system (CNS) targets. Medicinal chemistry efforts have produced numerous analogs with tailored affinities and functional activities at various G protein-coupled receptors (GPCRs). This section outlines the receptor binding and functional assay data for several key targets.

Analogs of this compound have been identified as potent positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). A notable discovery was a novel benzamide (B126) scaffold that induces a robust enhancement of the receptor's response to glutamate. nih.gov These compounds exhibit little to no intrinsic agonist activity on their own but significantly potentiate the effects of an agonist like glutamate. nih.gov

Functional high-throughput screening led to the identification of compounds such as VU0001850 and VU0040237. Through iterative parallel synthesis, optimization of this series afforded VU0357121, a highly potent mGlu5 PAM. nih.gov Studies indicate that these PAMs bind to a novel allosteric site on the mGlu5 receptor, distinct from the well-characterized MPEP binding site. nih.gov This unique binding site offers a different mechanism for modulating receptor activity compared to previously known mGlu5 PAMs. nih.gov The activity of these compounds is typically measured by their ability to enhance calcium mobilization in cells expressing the mGlu5 receptor in response to a low (EC₂₀) concentration of glutamate. nih.gov

CompoundActivityEC₅₀Max % Glutamate Response
VU0001850mGlu5 PAM1.3 µM106%
VU0040237mGlu5 PAM350 nM84%
VU0357121mGlu5 PAM33 nM92%

The arylpiperazine moiety is a well-established pharmacophore for serotonin (B10506) (5-HT) receptor ligands, particularly for the 5-HT₁A subtype. nih.govnih.gov While the prompt specifies 5-HT₁D, the bulk of available research on arylpiperazine benzonitrile (B105546) analogs focuses on their high-affinity interactions with the 5-HT₁A receptor. These compounds are among the most significant classes of 5-HT₁A receptor ligands. nih.gov

Modifications to the arylpiperazine structure have led to the development of ligands with high affinity and selectivity for the 5-HT₁A receptor. For instance, a series of 1-aryl-4-[1-tetralin)alkyl]piperazines demonstrated very low IC₅₀ values at 5-HT₁A receptors, indicating potent binding. nih.gov Another study identified compound 21 (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one) as a potent 5-HT₁A receptor full agonist with sub-nanomolar affinity. nih.gov Conversely, some studies on arylpiperazines with a terminal benzamide fragment have reported a general lack of significant 5-HT receptor affinity. nih.gov

Detailed binding data for analogs of this compound specifically at the 5-HT₁D receptor are not extensively documented in the reviewed literature. However, the known promiscuity of the arylpiperazine scaffold suggests potential interactions, though this requires further specific investigation.

CompoundTarget ReceptorBinding Affinity (Kᵢ)Functional Activity
SYA162635-HT₁A1.1 nMAgonist
Compound 215-HT₁A0.74 nMFull Agonist
Compound 85-HT₁A1.2 nMLigand
Compound 105-HT₁A21.3 nMLigand

The piperazine (B1678402) core is also a key structural feature in many histamine (B1213489) H₃ receptor antagonists. The H₃ receptor, found primarily in the central nervous system, acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. nih.gov Antagonism of this receptor is being investigated for its potential in treating various CNS disorders. nih.govnih.gov

Research has led to the development of potent and selective H₃ antagonists based on the phenyl(piperazin-1-yl)methanone and related piperazine scaffolds. nih.gov For example, a series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives were synthesized and evaluated as H₃ receptor ligands, with compound LINS01004 showing the highest affinity. nih.gov Functional assays confirmed these compounds act as antagonists. nih.gov Similarly, another series of piperazine derivatives showed nanomolar affinity for the human H₃ receptor. nih.gov

CompoundTarget ReceptorBinding Affinity (pKᵢ)Functional Activity
LINS01004H₃6.40Antagonist
Compound 5hH₃RKb = 18.84 nMAntagonist
Compound 11hH₃RKb = 11.38 nMAntagonist

Analogs containing the arylpiperazine structure have also been extensively studied for their interaction with dopamine (B1211576) receptors, particularly the D₂ and D₃ subtypes. A series of heterocyclic analogues belonging to the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol family were evaluated for their binding affinity at D₂ and D₃ receptors. nih.gov

These studies, using [³H]spiperone binding assays with cells expressing either D₂ or D₃ receptors, revealed that modifications to the piperazine ring could yield compounds with high affinity and selectivity for the D₃ receptor. nih.gov For example, compound (-)-10e demonstrated high affinity and over 80-fold selectivity for the D₃ receptor compared to the D₂ receptor. nih.gov Other bioisosteric derivatives, such as the indazole derivative 10g and the benzo[b]thiophene derivative 10i , also showed high affinity for both D₂ and D₃ receptors. nih.gov

CompoundD₂ Receptor Kᵢ (nM)D₃ Receptor Kᵢ (nM)Selectivity (D₂/D₃)
(-)-10e47.50.5783.3
(+)-10e1133.7330.3
10g23.30.4551.8
10i18.40.5434.1

Muscarinic acetylcholine (B1216132) receptors (mAChRs) are divided into five subtypes (M₁-M₅). The M₄ receptor, which couples to Gᵢ proteins to inhibit adenylyl cyclase, is a target for various neurological disorders. nih.gov While the arylpiperazine scaffold has been investigated for activity at muscarinic receptors, the focus has predominantly been on developing M₄ agonists or positive allosteric modulators (PAMs). nih.govfrontiersin.org

The development of selective M₄ antagonists from the piperazine benzonitrile chemical class is not extensively documented in the available scientific literature. While antagonists for the M₄ receptor exist, such as PCS1055, they typically belong to different structural classes, like substituted 7-azaspiro[3.5]nonanes. frontiersin.orggoogle.com The prototype muscarinic antagonist, atropine, is non-selective across all five subtypes. mdpi.com Therefore, M₄ receptor antagonism does not appear to be a primary or well-characterized activity for the direct analogs of this compound based on current research, which has prioritized agonistic modulation at this target. nih.govfrontiersin.org

Receptor Binding and Functional Assays

AMPA Receptor Antagonism

Dysfunction of glutamatergic neurotransmission, particularly through the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, is implicated in the pathophysiology of epilepsy and other neurological disorders. uj.edu.pl In the search for novel therapeutics, a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives have been identified as noncompetitive antagonists of AMPA receptors. uj.edu.pl

Within this class of compounds, the manipulation of the aromatic rings at positions 1, 3, and 5 of the pyridone core led to the discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile, also known as perampanel. uj.edu.pl This compound, which features a benzonitrile moiety, has demonstrated potent activity in an in vitro AMPA-induced Ca2+ influx assay with a half-maximal inhibitory concentration (IC50) of 60 nM. uj.edu.pl

Table 1: AMPA Receptor Antagonist Activity of a Benzonitrile-Containing Compound

CompoundAssay TypeActivity (IC50)
PerampanelAMPA-induced Ca2+ influx60 nM

Enzyme Inhibition and Activation Studies

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. nih.gov While a variety of compounds, including pyrimidin-5-one analogues, have been developed as xanthine oxidase inhibitors, with some showing greater potency than the standard drug allopurinol, specific data on the inhibitory activity of this compound analogs against xanthine oxidase is not extensively documented in the available research. nih.gov However, the broad inhibitory potential of heterocyclic compounds against this enzyme suggests that piperazine-benzonitrile derivatives could be a subject of interest for future investigations in this area.

SARS-CoV-2 3CL Protease Inhibition

The main protease (3CLpro or Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov A number of piperazine-containing compounds have been investigated for their potential to inhibit this enzyme.

One study focused on the structure-based optimization of a P1 subsite inhibitor, leading to compounds that bind non-covalently to the 3CLpro. nih.gov A benzotriazole-based P1 inhibitor from this research, compound 5 , demonstrated an IC50 of 68 nM in a SARS-CoV-2 enzymatic assay and an effective concentration (EC50) of 558 nM in a VeroE6-based plaque reduction assay. nih.gov In another study, a series of oxazolidinone derivatives were synthesized and evaluated for their inhibitory activity against SARS-CoV-2 3CLpro. Among these, compound 3g was identified as the most potent, with an IC50 value of 14.47 μM. scielo.br

Table 2: SARS-CoV-2 3CL Protease Inhibitory Activity of Piperazine-Containing Compounds

CompoundAssay TypeActivity (IC50)Antiviral Activity (EC50)
Compound 5Enzymatic Assay68 nM558 nM (VeroE6 cells)
Compound 3gEnzymatic Assay14.47 µMNot Reported
Programmed Death-1 (PD-1)/PD-Ligand 1 (PD-L1) Interaction Inhibition

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that can be exploited by cancer cells to evade the immune system. uj.edu.plnih.gov Blocking this interaction is a key strategy in cancer immunotherapy. uj.edu.plnih.gov

Research into small-molecule inhibitors has identified compounds containing a benzonitrile moiety that can disrupt the PD-1/PD-L1 interaction. One such compound is bis(benzonitrile) dichloroplatinum (II), which was found to disturb the PD-1/PD-L1 interaction with a half-maximal effective concentration (EC50) of 13.2 ± 3.5 μM in a high-throughput AlphaLISA assay. nih.govresearchgate.net Further investigation using surface plasmon resonance revealed that this compound binds to PD-1 with a dissociation constant (KD) of 2.08 μM, but not to PD-L1. nih.govresearchgate.net

Table 3: PD-1/PD-L1 Interaction Inhibitory Activity of a Benzonitrile-Containing Compound

CompoundAssay TypeActivity (EC50)Binding TargetBinding Affinity (KD)
Bis(benzonitrile) dichloroplatinum (II)AlphaLISA13.2 ± 3.5 μMPD-12.08 μM
Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs. nih.gov A series of novel dual COX-2/5-LOX inhibitors based on a benzhydrylpiperazine scaffold have been designed and synthesized. nih.gov

Within this series, a compound with a 4-chloro substitution on the terminal phenyl ring, designated as 9d , demonstrated potent inhibition of both enzymes. It exhibited an IC50 value of 0.25 ± 0.03 μM for COX-2 and 7.87 ± 0.33 μM for 5-LOX. nih.gov Another study focused on cyano and amino aryl piperazines as dual inhibitors. bohrium.com This research identified several compounds with significant inhibitory activity against both 5-hLOX and COX-2, with IC50 values below 15 μM for the most promising candidates. bohrium.com

Table 4: Dual COX-2 and 5-LOX Inhibitory Activity of Piperazine Analogs

CompoundCOX-2 Inhibition (IC50)5-LOX Inhibition (IC50)
Compound 9d0.25 ± 0.03 μM7.87 ± 0.33 μM
Cyano and Amino Aryl Piperazines< 15 µM (for dual inhibitors)< 15 µM (for dual inhibitors)
Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes. pensoft.netnih.gov The inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion and reduces glucagon (B607659) levels in a glucose-dependent manner. pensoft.net

A series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives have been synthesized and evaluated for their DPP-4 inhibitory activity. nih.gov These compounds, which incorporate a methyl-benzonitrile moiety, showed good inhibition against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov Among the synthesized compounds, the derivative with a morpholino-methyl substitution at the C-2 position exhibited the highest potency. nih.gov Additionally, piperazine sulphonamide derivatives have also been investigated as DPP-4 inhibitors, with some analogues demonstrating significant inhibitory activity. pensoft.net

Table 5: DPP-4 Inhibitory Activity of Benzonitrile and Piperazine Analogs

Compound SeriesActivity Range (IC50)
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives1.4621 - 6.7805 µM
Piperazine sulphonamide derivativesSignificant inhibition reported (specific values not detailed)
AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a cellular energy sensor, maintaining energy homeostasis by regulating metabolic pathways. nih.govmedchemexpress.com Its activation stimulates processes like fatty acid oxidation while inhibiting energy-consuming pathways such as cholesterol and triglyceride synthesis. medchemexpress.com Consequently, AMPK is a significant therapeutic target for metabolic diseases and cancer. nih.govresearchgate.net AMPK can be activated directly by compounds that bind to the kinase complex or indirectly by compounds that disrupt cellular ATP production. nih.gov Pharmacological activators of AMPK include direct-acting agents and prodrugs like 5-aminoimidazole-4-carboxamide (B1664886) ribonucleoside (AICAR), which is converted intracellularly to an AMP analog. researchgate.netnih.gov While a wide array of synthetic activators have been developed, including potent allosteric activators like PF-739 and ZLN024 hydrochloride, current scientific literature from the provided search results does not establish a direct mechanistic link between this compound analogs and the activation of AMP-activated protein kinase (AMPK). medchemexpress.com

Cell-Based Assays for Efficacy and Mechanistic Elucidation

Cell-based assays have been instrumental in identifying and characterizing the therapeutic potential of this compound analogs across various disease areas.

Derivatives of the 2-(piperazin-1-yl)benzonitrile scaffold have demonstrated significant antiviral properties, particularly by inhibiting viral entry into host cells.

Hepatitis C Virus (HCV): Chemical optimization of a modest HCV inhibitor, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, led to the development of a new scaffold of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives with substantially increased anti-HCV activity. nih.gov One highly effective inhibitor, L0909, was identified with an EC₅₀ of 0.022 µM. nih.gov Further studies on related 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives also yielded compounds with potent anti-HCV activity in the low nanomolar range. nih.gov Mechanistic studies confirmed that these classes of compounds act by inhibiting the HCV entry stage, potentially by targeting the HCV E1 envelope protein. nih.govnih.gov

HIV: While direct analogs of this compound were not identified as HIV inhibitors in the search results, related compounds containing a piperazine moiety have shown anti-HIV activity. Temacrazine, a bistriazoloacridone derivative containing a 1,4-bis(3-aminopropyl)piperazine (B145938) linker, was found to inhibit HIV-1 replication by selectively blocking viral transcription in the post-integrative phase. nih.gov Additionally, other piperazine-based compounds have been developed as CCR5 antagonists, which block a key co-receptor for HIV-1 entry. nih.gov

Zika Virus (ZIKV): Analogs of 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) have been identified as promising inhibitors of the Zika virus. nih.gov A series of N-benzoyl or phenylsulfonyl substituted PMBN derivatives were synthesized and evaluated, leading to the identification of an N-phenylsulfonyl-PMBN derivative (compound 24) with significant antiviral activity. nih.gov The mechanism of action for this compound was determined to be the inhibition of the early entry stage of the ZIKV life cycle. nih.gov Further exploration of 1-aryl-4-arylmethylpiperazine derivatives, based on a previously reported ZIKV inhibitor ZK22, also yielded novel ZIKV entry inhibitors with improved antiviral activity and lower cytotoxicity. nih.gov

Enterovirus A71 (EV-A71): Enterovirus A71 is a major cause of hand, foot, and mouth disease, which can lead to severe neurological complications in children. nih.govnih.gov While significant efforts are underway to develop antivirals targeting EV-A71 proteins, the reviewed literature did not specifically identify this compound analogs as inhibitors. nih.govmdpi.com Research has focused on other chemical classes, such as capsid-binding inhibitors and dendrimers. nih.govnih.gov

Table 1: Antiviral Activity of Benzonitrile and Piperazine Analogs

Compound Class/Derivative Virus Target Mechanism of Action Reported Potency (EC₅₀) Source
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile (L0909) Hepatitis C Virus (HCV) Entry Inhibition 0.022 µM nih.gov
2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Hepatitis C Virus (HCV) Entry Inhibition (E1 Protein Target) Low Nanomolar nih.gov
N-phenylsulfonyl-PMBN derivative Zika Virus (ZIKV) Entry Inhibition Comparable to hit compound 1 nih.gov
1-Aryl-4-arylmethylpiperazine derivatives Zika Virus (ZIKV) Entry Inhibition Low Micromolar nih.gov
Temacrazine (Bistriazoloacridone-piperazine) HIV-1 Transcription Inhibition Nanomolar nih.gov

The piperazine moiety is a common scaffold in the development of antimicrobial agents.

Antibacterial Activity: Various piperazine derivatives have been synthesized and tested against a range of bacteria. A novel pleuromutilin (B8085454) derivative incorporating a nitrophenyl-piperazinyl-acetyl-piperazinyl side chain (NPDM) demonstrated excellent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Studies on piperazine-citral sulfonyl derivatives also identified a compound (5c) with notable antibacterial efficacy against MRSA. researchgate.net Other research has focused on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives containing a piperazine substituent, which showed potent activity against various Gram-positive bacteria, including drug-resistant strains. nih.gov Similarly, novel Mannich bases synthesized from 1,2,4-triazole-3-thione and various piperazine derivatives exhibited significant activity against Gram-positive bacteria, particularly staphylococci. nih.gov N-alkyl piperazine benzofuran (B130515) derivatives also displayed weak to moderate antibacterial activity. researchgate.net

Antifungal Activity: Piperazine derivatives have shown potential as antifungal agents. Benzimidazole derivatives containing a piperazinyl-acetyl-thio linker showed high efficacy against several fungal species. researchgate.net The development of alkylated piperazines and piperazine-azole hybrids has yielded compounds with broad-spectrum activity against multiple fungal strains, including non-albicans Candida and Aspergillus species. nih.gov These hybrids appear to function by disrupting the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme. nih.gov

Table 2: Antimicrobial Efficacy of Piperazine Analogs

Compound Class/Derivative Target Organism(s) Reported Efficacy (MIC) Source
Piperazine-citral sulfonyl derivative (5c) MRSA 29 µM researchgate.net
3-(5-Fluoropyridine-3-yl)-2-oxazolidinone derivative (7j) Gram-positive bacteria 0.25 µg/mL nih.gov
Mannich bases with piperazine moiety (PG7) Candida parapsilosis 0.49 µg/mL nih.gov
Piperazinyl benzimidazoles C. gloeosporioides IC₅₀ = 11.38 µg/mL researchgate.net
Alkylated piperazine-azole hybrids Fungal strains 0.015–1.95 µg/mL (Excellent) nih.gov

The cytotoxic potential of piperazine-containing compounds has been evaluated against numerous cancer cell lines.

A series of aminated quinolinequinones linked to piperazine analogs (QQ1-7) were screened by the National Cancer Institute (NCI) and found to be potent inhibitors of cancer cell growth. nih.gov These compounds showed excellent activity against leukemia cell lines and potent activity against specific colon, melanoma, and renal cancer cell lines. nih.gov For instance, five of the quinolinequinone derivatives displayed potent anticancer activity (Growth Inhibition % ≥ 72.20%) on five types of renal cancer cell lines, with particular sensitivity noted in the ACHN renal cell line. nih.gov The hit compound, QQ1, inhibited ACHN cell proliferation by inducing oxidative stress and causing cell cycle arrest, with an IC₅₀ value of 1.55 µM. nih.gov Other studies on piperazin-2-one-based structures have also explored their cytotoxic activity against a variety of cell lines, including HUH7 (liver), DAOY (medulloblastoma), and U251 (glioblastoma). nih.gov

Table 3: Cytotoxic Activity of Piperazine Analogs

Compound Class/Derivative Cancer Cell Line Activity Metric Reported Value Source
Piperazine-linked quinolinequinone (QQ1) ACHN (Renal) IC₅₀ 1.55 µM nih.gov
Piperazine-linked quinolinequinone (QQ2) LOX IMVI (Melanoma) Growth Inhibition % 98.81% nih.gov
Piperazine-linked quinolinequinone (QQ6) MDA-MB-435 (Melanoma) Growth Inhibition % 96.64% nih.gov

Preclinical In Vivo Efficacy Studies in Non-Human Disease Models

The therapeutic potential of piperazine-containing analogs has been further investigated in animal models for various disorders.

Antipsychotic-like Activity: The search for atypical antipsychotics often involves targeting both dopamine D2 and serotonin 5-HT2 receptors. A series of 3-[[(aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles, which are structurally related to piperazine derivatives, were evaluated for potential antipsychotic activity. nih.gov One compound from this series, iloperidone (B1671726), showed potent antipsychotic-like effects in an apomorphine-induced climbing mouse model and demonstrated preferential mesolimbic activity, a desirable trait for atypical antipsychotics. nih.gov In chronic studies, iloperidone caused a downregulation of 5-HT2 receptors without affecting D2 receptors, similar to the atypical antipsychotic clozapine. nih.gov

Cognition Enhancement: The reviewed literature did not provide specific preclinical in vivo data on cognition enhancement for this compound analogs.

Anxiolytic Effects: The anxiolytic potential of piperazine derivatives has been demonstrated in multiple preclinical models. A novel synthesized compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), was evaluated for its effects on the central nervous system. nih.gov In mouse models such as the elevated plus-maze and light-dark box tests, LQFM032 showed significant anxiolytic-like activity. nih.govresearchgate.net This activity was found to be mediated through both the benzodiazepine (B76468) site of the GABAA receptor and nicotinic pathways, without impairing mnemonic activity. nih.gov

Models of Infectious Disease Progression (e.g., antiviral activity in animal models)

Analogs of this compound have demonstrated notable preclinical antiviral activity in various animal models, particularly against Hepatitis C Virus (HCV) and Zika Virus (ZIKV). These studies highlight the potential of this chemical scaffold in the development of novel antiviral therapeutics.

Research into 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives has identified potent inhibitors of HCV. nih.govnih.gov A lead compound, L0909 , emerged from these studies, demonstrating significant antiviral activity. nih.govnih.gov The mechanism of action for L0909 was determined to be the blockade of HCV replication at the entry stage. nih.govnih.gov This compound showed high sensitivity against clinically identified resistant HCV mutants and exhibited synergistic effects when combined with existing clinical drugs. nih.govnih.gov

Pharmacokinetic studies in mice and dogs revealed that L0909 is orally available and has a long-lasting presence in the body, with low in vivo toxicity. nih.govnih.gov Further structure-activity relationship (SAR) studies led to the discovery of a new scaffold, 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile. Derivatives from this new scaffold, such as 3d and 3i , exhibited even higher in vitro anti-HCV activity at low nanomolar concentrations compared to L0909. nih.gov These compounds also act on the virus entry stage, and surface plasmon resonance (SPR) experiments suggest they may target the HCV E1 protein. nih.gov Pharmacokinetic evaluations in rats confirmed that compounds 3d and 3i are orally available and long-lasting. nih.gov

Compound IDAnimal ModelVirusKey Findings
L0909 Mice, DogsHCVOrally available, long-lasting, low toxicity, inhibits HCV entry. nih.govnih.gov
3d RatsHCVOrally available, long-lasting, potent in vitro activity. nih.gov
3i RatsHCVOrally available, long-lasting, potent in vitro activity. nih.gov

This table presents a summary of in vivo findings for 2-((4-arylpiperazin-1-yl)methyl)benzonitrile analogs against HCV.

Building on a previously identified anti-ZIKV hit compound, a series of N-benzoyl or phenylsulfonyl substituted 2-(piperazin-1-yl)methyl-benzonitrile (PMBN) derivatives were developed and evaluated. mdpi.com From this series, the N-phenylsulfonyl-PMBN derivative 24 was identified as having comparable antiviral activity to the initial hit but with higher oral availability. mdpi.com Mechanistic studies confirmed that compound 24 inhibits ZIKV at the early entry stage of its lifecycle. mdpi.comnih.gov This discovery presents a new chemotype of ZIKV entry inhibitors that could be optimized for future drug development. mdpi.com

Compound IDAnimal ModelVirusKey Findings
24 Not specified in abstractZIKVHigher oral availability, inhibits ZIKV entry. mdpi.com

This table summarizes the key findings for an N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivative against ZIKV.

Models of Oncological Progression (e.g., Drosophila cancer models)

No publicly available research data was found on the evaluation of this compound or its direct analogs in Drosophila cancer models.

Models of Metabolic Dysregulation

Analogs of this compound have been investigated in animal models of metabolic dysregulation, with a focus on obesity and related conditions.

A study on a series of tert-butyl-5-methylpyrimidin-piperazine derivatives identified compound 5j as a promising anti-obesity agent. nih.gov In a diet-induced obesity (DIO) mouse model, compound 5j demonstrated significant therapeutic effects. nih.gov Oral administration of 5j led to a decrease in body, liver, and fat weight. nih.gov Furthermore, it regulated serum biomarkers to healthier ranges and showed therapeutic activity against steatosis in liver tissue. nih.gov In oral glucose tolerance tests, compound 5j significantly lowered blood glucose levels and improved insulin sensitivity in insulin tolerance tests, suggesting its potential as a candidate for obesity treatment. nih.gov

Compound IDAnimal ModelConditionKey Findings
5j Diet-Induced Obesity (DIO) MiceObesityDecreased body, liver, and fat weight; regulated serum biomarkers; improved glucose tolerance and insulin sensitivity. nih.gov

This table outlines the in vivo effects of a tert-butyl-5-methylpyrimidin-piperazine derivative in a mouse model of obesity.

In a separate line of research, niclosamide (B1684120) piperazine salt (NPP) was evaluated for its effects on high-fat diet-induced obesity and diabetic symptoms in mice. mdpi.com Oral administration of NPP significantly reduced the obesity, hyperglycemia, and hepatic steatosis induced by the high-fat diet. mdpi.com It also sensitized insulin responses in the mice. mdpi.com The mechanism is suggested to be related to the mitochondrial uncoupling activity of niclosamide. mdpi.com

Compound IDAnimal ModelConditionKey Findings
Niclosamide piperazine salt (NPP) High-Fat Diet-Induced Obese MiceObesity, DiabetesReduced obesity, hyperglycemia, and hepatic steatosis; improved insulin sensitivity. mdpi.com

This table summarizes the in vivo anti-obesity and anti-diabetic effects of niclosamide piperazine salt in a mouse model.

Computational Chemistry and Cheminformatics in the Research of 5 Methyl 2 Piperazin 1 Yl Benzonitrile

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a cornerstone of structure-based drug design, simulating the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This computational technique predicts the preferred orientation and binding affinity of the ligand when bound to the receptor's active site. For 5-Methyl-2-(piperazin-1-yl)benzonitrile, docking studies are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that stabilize the ligand-protein complex.

The process involves placing the 3D structure of this compound into the binding pocket of a target protein whose structure has been determined experimentally (e.g., via X-ray crystallography) or modeled. Scoring functions are then used to rank the different binding poses, with lower binding energy scores generally indicating a more favorable interaction.

Research on analogous piperazine-containing structures shows they are often investigated as inhibitors of protein kinases and other enzyme classes like carbonic anhydrases. nih.gov The interactions for this compound would be expected to involve a combination of hydrogen bonds, hydrophobic interactions, and pi-stacking, as detailed in the table below. The piperazine (B1678402) moiety is a versatile interaction partner, capable of forming key hydrogen bonds, while the benzonitrile (B105546) group can engage in hydrophobic and aromatic interactions. connectjournals.combohrium.com

Table 1: Potential Ligand-Protein Interactions for this compound

Interaction Type Potential Involving Moiety of the Compound Potential Interacting Amino Acid Residues
Hydrogen Bond Piperazine ring (N-H donor, N acceptor) Aspartate, Glutamate (B1630785), Serine, Threonine, Lysine
Hydrophobic Methyl-benzonitrile ring Leucine, Isoleucine, Valine, Alanine
Pi-Pi Stacking Benzonitrile aromatic ring Phenylalanine, Tyrosine, Tryptophan, Histidine

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties, known as descriptors, QSAR models can predict the activity of new, untested molecules and guide the design of more potent analogs. mdpi.com

In a QSAR study involving this compound, it would be included in a dataset of structurally related compounds with known biological activities (e.g., IC50 values). For each molecule, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

Electronic: Describing the electron distribution (e.g., HOMO/LUMO energies, dipole moment). mdpi.com

Steric/Topological: Relating to the molecule's size, shape, and connectivity (e.g., molecular weight, molar refractivity, topological polar surface area). mdpi.com

Lipophilic: Pertaining to the molecule's solubility characteristics (e.g., LogP, aqueous solubility). mdpi.com

Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build an equation that links a subset of these descriptors to the observed activity. mdpi.commdpi.com The resulting model can highlight which properties are crucial for activity. For instance, a model might reveal that higher topological polar surface area and lower LogP are correlated with increased potency for a given target. This information is invaluable for rationally designing new derivatives of this compound with enhanced biological effects.

Table 2: Representative Molecular Descriptors for QSAR Analysis

Descriptor Class Example Descriptor Description Relevance
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Represents the molecule's ability to accept electrons. Can be related to reactivity and interaction with electron-rich residues in a target. mdpi.com
Steric Molar Refractivity (MR) A measure of molecular volume and polarizability. Influences how well the molecule fits into a binding pocket. mdpi.com
Topological Topological Polar Surface Area (TPSA) The surface area of polar atoms in a molecule. Correlates with membrane permeability and transport characteristics. mdpi.com

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model is an abstract representation of these features, rather than a depiction of a specific molecule. nih.gov These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net

For this compound, a pharmacophore model could be generated based on its structure and known interactions (ligand-based) or from the active site of its protein target (structure-based). nih.gov The key features would likely include:

An aromatic ring (from the benzonitrile).

A hydrogen bond acceptor (the nitrile nitrogen).

A hydrogen bond donor and acceptor (the piperazine ring).

A hydrophobic feature (the methyl group).

Once a pharmacophore model is established, it can be used as a 3D query to perform a virtual screen of large chemical databases like ZINC or ChEMBL. nih.govmdpi.com This process rapidly filters millions of compounds, identifying only those molecules that match the defined pharmacophoric features. The resulting "hits" are a much smaller, more focused set of compounds that are more likely to be active against the target of interest. This approach is highly effective for discovering novel chemical scaffolds that are structurally different from the initial compound but share the same crucial interaction features. rsc.org

Table 3: Potential Pharmacophoric Features of this compound

Pharmacophoric Feature Corresponding Chemical Moiety
Aromatic Ring (AR) Phenyl ring of the benzonitrile
Hydrogen Bond Acceptor (HBA) Nitrogen atom of the nitrile group; Nitrogen atoms of the piperazine ring
Hydrogen Bond Donor (HBD) N-H group of the piperazine ring
Hydrophobic Center (HY) Methyl group; Phenyl ring

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. When applied to a ligand-protein complex, such as this compound bound to a target enzyme, MD can provide deep insights into the stability of the binding pose, conformational flexibility, and the kinetics of binding. nih.govmdpi.com

An MD simulation would typically start with the best-docked pose. The complex is placed in a simulated aqueous environment, and the trajectory of all atoms is calculated over a period of nanoseconds to microseconds. Analysis of this trajectory can reveal:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand, one can assess if it remains stably bound in the active site or if it drifts away.

Conformational Changes: Both the ligand and the protein can change their conformations upon binding. MD simulations show how the protein might adapt to the ligand and the range of shapes the ligand explores while bound.

Interaction Persistence: Key interactions, like hydrogen bonds identified in docking, can be tracked over time to see how stable and persistent they are. mdpi.com

This information is critical for validating docking results and understanding the energetic and entropic contributions to binding affinity.

Table 4: Key Analyses from Molecular Dynamics Simulations

Analysis Metric Description Insight Provided
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions over time from a reference structure. Assesses the structural stability of the protein and the ligand's binding pose.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position. Identifies flexible regions of the protein and the ligand.
Hydrogen Bond Analysis Tracks the formation and breakage of hydrogen bonds between the ligand and protein over the simulation time. Confirms the importance and stability of key hydrogen bonding interactions. mdpi.com

In Silico ADMET Prediction Methodologies

A significant cause of failure in late-stage drug development is poor pharmacokinetic properties or unforeseen toxicity. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction methodologies aim to identify these potential liabilities early in the discovery process. japsonline.com These methods use computational models to predict a compound's properties based on its structure.

For this compound, a variety of ADMET properties would be predicted using established models and servers like admetSAR or pkCSM. alliedacademies.org These are not direct measurements but predictions based on models trained on large datasets of experimental results.

Key methodologies include:

Physicochemical Property Prediction: Calculating parameters like molecular weight, LogP, and TPSA to evaluate "drug-likeness" based on frameworks like Lipinski's Rule of Five. japsonline.com

Absorption Modeling: Predicting human intestinal absorption (HIA) and Caco-2 cell permeability, which are surrogates for oral bioavailability. alliedacademies.org

Distribution Modeling: Predicting the ability of a compound to cross the blood-brain barrier (BBB), which is critical for CNS-targeting drugs, and its interaction with transport proteins like P-glycoprotein. alliedacademies.org

Metabolism Modeling: Predicting which Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) are likely to metabolize the compound or be inhibited by it. alliedacademies.org

Toxicity Modeling: Using models to predict potential mutagenicity (AMES test), carcinogenicity, and acute toxicity (LD50). japsonline.comalliedacademies.org

These predictive methodologies allow for the early flagging of compounds with potentially unfavorable ADMET profiles, enabling chemists to prioritize or modify structures to improve their drug-like properties.

Table 5: Common In Silico ADMET Prediction Methodologies

ADMET Property Prediction Methodology/Model Purpose
Absorption Caco-2 Permeability Model Predicts intestinal absorption of orally administered drugs. alliedacademies.org
Distribution Blood-Brain Barrier (BBB) Penetration Model Predicts whether a compound can enter the central nervous system. alliedacademies.org
Metabolism CYP450 Inhibition Models (e.g., for CYP2D6, CYP3A4) Predicts potential for drug-drug interactions. alliedacademies.org
Toxicity AMES Test Prediction Predicts the mutagenic potential of a compound. alliedacademies.org

Future Perspectives and Research Directions for 5 Methyl 2 Piperazin 1 Yl Benzonitrile

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

The inherent structural features of 5-Methyl-2-(piperazin-1-yl)benzonitrile and its analogues suggest a broad potential for therapeutic applications. The piperazine (B1678402) ring is a common pharmacophore in centrally active agents, while the benzonitrile (B105546) group can participate in various receptor interactions. Future research will likely focus on elucidating the specific mechanisms of action of this compound to guide the exploration of new therapeutic avenues.

Derivatives of similar piperazine-containing structures have shown promise in a variety of disease areas. For instance, compounds incorporating a 5-methyl-pyrimidine and a piperazin-1-yl moiety have been identified as potent G-protein coupled receptor 119 (GPR119) agonists, demonstrating potential for the treatment of type 2 diabetes and obesity by promoting insulin (B600854) secretion and reducing body weight. nih.gov Furthermore, N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile derivatives have been identified as inhibitors of Zika virus entry, highlighting the potential for developing antiviral agents based on this scaffold. nih.gov The structural similarity of these compounds to this compound provides a strong rationale for investigating its potential in metabolic and infectious diseases.

Moreover, analogues of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile have been developed as inhibitors of Hepatitis C virus (HCV) entry. nih.gov This suggests that the 2-(piperazin-1-ylmethyl)benzonitrile core is a viable starting point for the design of novel antiviral therapies. The exploration of this compound and its derivatives against a panel of viral targets is a promising area for future investigation.

Development of Advanced Synthetic Methodologies for Diversification

The generation of a diverse library of this compound analogues is crucial for establishing robust structure-activity relationships (SAR) and for optimizing pharmacokinetic and pharmacodynamic properties. Future research will necessitate the development of advanced and efficient synthetic methodologies to achieve this diversification.

Traditional methods for the synthesis of N-arylpiperazines often involve nucleophilic aromatic substitution or Buchwald-Hartwig amination. While effective, these methods may have limitations in terms of substrate scope and functional group tolerance. The development of novel catalytic systems, such as those employing photoredox catalysis, could provide milder and more versatile routes to a wider range of analogues.

Furthermore, late-stage functionalization of the this compound core represents a powerful strategy for rapid library generation. Techniques for C-H activation and functionalization of the benzonitrile ring or the piperazine moiety would allow for the introduction of various substituents at positions that are not readily accessible through traditional synthetic routes. This would enable a more thorough exploration of the chemical space around the core scaffold.

A review of synthetic approaches for piperazine-containing drugs highlights various methods for N-alkylation, including nucleophilic substitution and reductive amination, which can be applied to diversify the piperazine nitrogen of this compound. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. For a compound like this compound, these computational tools can be instrumental in accelerating the identification of promising therapeutic candidates.

Generative AI models can be employed to design novel analogues of this compound with optimized properties. By learning from existing chemical data and SAR, these models can propose new structures with enhanced potency, selectivity, and drug-like characteristics. This in silico design process can significantly reduce the time and cost associated with traditional medicinal chemistry efforts.

Furthermore, AI and ML algorithms can be used to predict the biological activities and pharmacokinetic profiles of virtual compounds. By building predictive models based on the physicochemical properties and structural features of the this compound scaffold, researchers can prioritize the synthesis of compounds with the highest probability of success. This data-driven approach can help to streamline the lead optimization process and increase the efficiency of preclinical development.

Applications as Chemical Biology Probes for Target Validation and Pathway Elucidation

The development of potent and selective derivatives of this compound could lead to their use as chemical biology probes. These molecular tools are invaluable for validating novel drug targets and for elucidating complex biological pathways.

A well-characterized probe derived from this scaffold could be used to selectively modulate the activity of its biological target in cellular and in vivo models. This would allow researchers to study the physiological consequences of target engagement and to confirm its role in disease pathogenesis. The insights gained from these studies would provide strong validation for the development of therapeutic agents that act on the same target.

Moreover, by attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a this compound-based probe, it could be used for target identification studies. Techniques such as affinity chromatography or chemical proteomics could then be employed to isolate and identify the cellular proteins that interact with the probe, thereby revealing its molecular targets.

Addressing Challenges in Preclinical Translation and Optimization Paradigms

The successful translation of a promising lead compound from the laboratory to the clinic is a major challenge in drug development. For this compound and its analogues, several key challenges will need to be addressed during preclinical development.

A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be essential. Optimization of these pharmacokinetic parameters is often a critical step in achieving the desired therapeutic effect and minimizing off-target toxicity. Structure-activity relationship studies will need to be closely integrated with ADME profiling to guide the design of compounds with favorable drug-like properties.

Furthermore, the potential for off-target effects and toxicity must be carefully evaluated. The piperazine moiety is known to interact with a variety of receptors and ion channels, and a comprehensive safety pharmacology assessment will be necessary to identify any potential liabilities.

Finally, the development of a robust and scalable synthetic route will be crucial for the production of the large quantities of the active pharmaceutical ingredient (API) required for preclinical and clinical studies. Process chemistry optimization will focus on improving yields, reducing the number of synthetic steps, and ensuring the cost-effectiveness of the manufacturing process.

Q & A

Basic Research Questions

What are the established synthetic routes for 5-Methyl-2-(piperazin-1-yl)benzonitrile, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-fluoro-5-methylbenzonitrile and piperazine. Key steps include:

  • Starting Materials : 2-Fluoro-5-methylbenzonitrile and piperazine in a polar aprotic solvent (e.g., DMF, DMSO) .
  • Reaction Conditions : Elevated temperatures (80–120°C) with a base (e.g., K₂CO₃) to deprotonate piperazine and accelerate substitution .
  • Purification : Column chromatography or recrystallization to isolate the product.
    Optimization : Reaction yield depends on solvent polarity, stoichiometric ratios, and temperature. Microwave-assisted synthesis may reduce reaction time .

How is the compound characterized to confirm its structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl group at C5, piperazine at C2). Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW = 215.3 g/mol) .

Advanced Research Questions

What strategies are employed to analyze structure-activity relationships (SAR) for CNS receptor targeting?

Methodological Answer:

  • Receptor Binding Assays : Radioligand displacement studies (e.g., 5-HT₆ or D₂ receptors) quantify affinity (IC₅₀ values) .

  • Analog Synthesis : Modify substituents (e.g., replace methyl with benzyl or ethyl groups) to evaluate steric/electronic effects. For example:

    SubstituentReceptor Affinity (IC₅₀, nM)Reference
    -CH₃120 ± 15 (5-HT₆)
    -C₆H₅45 ± 8 (5-HT₆)
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes in receptor active sites .

How are metabolic stability and pharmacokinetic properties evaluated in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
  • Permeability Assays : Caco-2 cell monolayers evaluate intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

What experimental designs resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., cell lines, incubation time) to confirm EC₅₀/IC₅₀ values .
  • Orthogonal Assays : Use complementary methods (e.g., functional cAMP assays for GPCR activity alongside binding studies) .
  • Meta-Analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., solvent effects, assay sensitivity) .

How is crystallographic data utilized to refine molecular interactions in target proteins?

Methodological Answer:

  • X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., 5-HT₆ receptor fragments) to resolve binding poses .
  • Electron Density Maps : Identify hydrogen bonds (e.g., nitrile group with Thr196) and hydrophobic interactions (methyl group with Leu189) .
  • Thermal Shift Assays : Measure ΔTm to assess compound-induced protein stabilization .

Methodological Challenges and Solutions

How are regioselectivity issues addressed during substitution reactions?

Methodological Answer:

  • Directing Groups : Introduce temporary groups (e.g., -NO₂) to steer substitution to the desired position, followed by reduction .
  • Microwave Irradiation : Enhances regioselectivity by accelerating activation energy for specific pathways .

What analytical techniques differentiate polymorphic forms of the compound?

Methodological Answer:

  • Powder X-Ray Diffraction (PXRD) : Compare diffraction patterns to identify crystalline vs. amorphous forms .
  • Differential Scanning Calorimetry (DSC) : Measure melting points and enthalpy changes to detect polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.